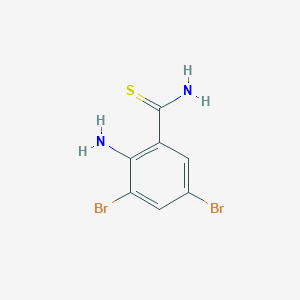

![molecular formula C9H14O5 B079293 (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 14278-75-2](/img/structure/B79293.png)

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

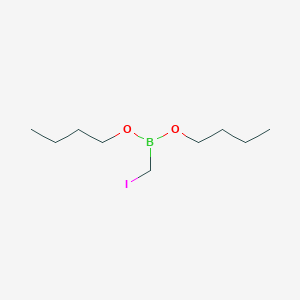

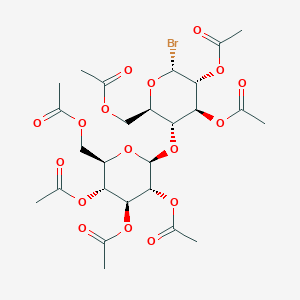

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose monomers. Cyclodextrin has been widely used in scientific research due to its unique structure and properties.

Wirkmechanismus

The mechanism of action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin molecules have a hydrophobic cavity and a hydrophilic exterior. The hydrophobic cavity can accommodate guest molecules that have hydrophobic moieties, while the hydrophilic exterior can interact with water molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.

Biochemische Und Physiologische Effekte

Cyclodextrin has been shown to have a variety of biochemical and physiological effects. Cyclodextrin can bind to cholesterol and bile acids and remove them from the body. Cyclodextrin can also bind to toxins and drugs and prevent their absorption in the body. Cyclodextrin can also modulate the activity of enzymes and receptors by forming inclusion complexes with them.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclodextrin has several advantages for lab experiments. Cyclodextrin can improve the solubility, stability, and bioavailability of guest molecules, which can facilitate their study in vitro and in vivo. Cyclodextrin can also be used as a chiral selector in chromatography, which can separate enantiomers of guest molecules. However, (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol has some limitations for lab experiments. Cyclodextrin can form inclusion complexes with a variety of guest molecules, but not all guest molecules can form inclusion complexes with (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol. Cyclodextrin can also interfere with some assays and measurements, which can affect the accuracy and reliability of the results.

Zukünftige Richtungen

There are several future directions for (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research. One direction is to explore the potential of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol as a drug delivery system. Cyclodextrin can form inclusion complexes with a variety of drugs, which can improve their pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the interaction of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol with biological membranes. Cyclodextrin can insert into membranes and affect their structure and function. Understanding the mechanism of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-membrane interaction can provide insights into the design of membrane-active molecules. A third direction is to develop new methods for synthesizing (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives. The synthesis of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives can be challenging and expensive. Developing new methods can improve the efficiency and sustainability of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol production.

Synthesemethoden

Cyclodextrin can be synthesized from starch by the action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucosyltransferase (CGTase). CGTase cleaves the α-1,4 glycosidic bonds of starch and forms (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecules with a hydrophobic cavity and a hydrophilic exterior. The size of the (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecule depends on the number of glucose units in the starting starch molecule. The most commonly used (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ols are α-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (6 glucose units), β-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (7 glucose units), and γ-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (8 glucose units).

Wissenschaftliche Forschungsanwendungen

Cyclodextrin has been widely used in scientific research due to its unique structure and properties. Cyclodextrin can form inclusion complexes with a variety of guest molecules, including drugs, dyes, and proteins. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules. Cyclodextrin can also be used as a chiral selector in chromatography and as a stabilizer in emulsions and foams.

Eigenschaften

CAS-Nummer |

14278-75-2 |

|---|---|

Produktname |

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |

Molekularformel |

C9H14O5 |

Molekulargewicht |

202.2 g/mol |

IUPAC-Name |

(1R,2S,6S,7S,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7+,8-/m1/s1 |

InChI-Schlüssel |

VEESJHGZLRXGHP-IMFYSGRJSA-N |

Isomerische SMILES |

CC1(O[C@H]2[C@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |

SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C |

Kanonische SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C |

Synonyme |

1,6-Anhydro-2-O,3-O-(1-methylethylidene)-β-D-talopyranose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)